An In-depth Technical Guide to the Structure of Tetraphenylphosphonium Tetraphenylborate
An In-depth Technical Guide to the Structure of Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), with the chemical formula [P(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻, is an ionic compound that serves as a valuable tool in various chemical and pharmaceutical applications. Its bulky and lipophilic nature, combined with its thermal stability, makes it a useful phase-transfer catalyst and a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the structure of tetraphenylphosphonium tetraphenylborate, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of its crystal structure.
Physicochemical Properties
Tetraphenylphosphonium tetraphenylborate is a white to off-white crystalline solid.[1][2][3] It is generally insoluble in water but exhibits good solubility in many organic solvents.[3] The compound is characterized by a high melting point, reflecting the strong ionic interactions between the large, non-coordinating cation and anion.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₀BP | [1][2] |
| Molecular Weight | 658.62 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | >300 °C | [4] |
| Solubility | Insoluble in water; Soluble in many organic solvents | [3] |
Synthesis of Tetraphenylphosphonium Tetraphenylborate
The synthesis of tetraphenylphosphonium tetraphenylborate is typically achieved through a salt metathesis reaction, which involves the exchange of ions between two soluble salt reactants to form a new, often insoluble, product.[4][5]
Experimental Protocol: Salt Metathesis Reaction
Materials:
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Tetraphenylphosphonium bromide ([P(C₆H₅)₄]Br)
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Sodium tetraphenylborate (Na[B(C₆H₅)₄])
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Deionized water
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Beakers
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Magnetic stirrer and stir bar
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Buchner funnel and filter paper
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Vacuum flask
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Drying oven
Procedure:
-
Preparation of Reactant Solutions:
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Dissolve a stoichiometric amount of tetraphenylphosphonium bromide in a minimal amount of warm deionized water in a beaker with stirring.
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In a separate beaker, dissolve an equimolar amount of sodium tetraphenylborate in deionized water.
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-
Precipitation:
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Slowly add the sodium tetraphenylborate solution to the stirring tetraphenylphosphonium bromide solution.
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A white precipitate of tetraphenylphosphonium tetraphenylborate will form immediately due to its low solubility in water.
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Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
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Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
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Wash the collected solid with several portions of deionized water to remove any soluble byproducts, such as sodium bromide.
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Further wash the solid with a small amount of cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Dry the purified tetraphenylphosphonium tetraphenylborate in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.
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Logical Workflow for Synthesis
Crystal Structure of Tetraphenylphosphonium Tetraphenylborate
The three-dimensional arrangement of ions in the solid state is determined by single-crystal X-ray diffraction. While a complete, publicly available crystal structure for tetraphenylphosphonium tetraphenylborate is not readily found, the structure can be inferred with high confidence from the well-characterized structures of its constituent ions and related compounds, such as tetraisopropylphosphonium tetraphenylborate.[6]
The tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻) are both large, sterically hindered ions with tetrahedral geometry around the central phosphorus and boron atoms, respectively. The four phenyl groups in each ion are arranged in a propeller-like fashion.
Ionic Interaction Diagram
The solid-state structure is dominated by electrostatic interactions between the positively charged tetraphenylphosphonium cation and the negatively charged tetraphenylborate anion. The large size of both ions leads to a crystal lattice with significant void space.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of tetraphenylphosphonium tetraphenylborate would follow a standard procedure for small molecule crystallography.
1. Crystal Growth:
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Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and hexane.[5][7]
2. Data Collection:
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A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
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The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
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The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) at the crystal.[5]
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As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
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The intensities and positions of these diffracted spots are recorded by a detector.[5]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
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The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
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The atomic positions and their thermal displacement parameters are then refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction patterns.[5]
Conclusion
Tetraphenylphosphonium tetraphenylborate is a compound of significant interest due to its utility in various chemical processes. Its structure is defined by the electrostatic attraction between two large, sterically demanding ions. The synthesis is straightforward via a salt metathesis reaction, and its detailed solid-state structure can be elucidated using single-crystal X-ray diffraction techniques. This guide provides the foundational knowledge for researchers and professionals working with this important chemical entity.
References
- 1. Tetraphenylphosphonium tetraphenylborate | C48H40BP | CID 9831062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 15525-15-2: tetraphenylphosphonium tetraphenylborate [cymitquimica.com]
- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
